S-Propyl trifluoroethanethioate
Description
S-Propyl trifluoroethanethioate (CAS: Not explicitly provided; structurally analogous compounds listed in ) is an organosulfur compound characterized by a thioester functional group (R-S-CO-) with a trifluoromethyl substituent. Its molecular structure includes a propylthio group attached to a trifluoroacetyl moiety, distinguishing it from non-fluorinated thioesters.
Synthesis pathways for similar trifluoromethyl thioesters involve multi-step reactions, such as the formation of intermediates like 5-(ethylthio)-4-(trifluoromethyl)thiophene derivatives ().
Properties
CAS No. |
53872-01-8 |
|---|---|
Molecular Formula |
C5H7F3OS |
Molecular Weight |
172.17 g/mol |
IUPAC Name |
S-propyl 2,2,2-trifluoroethanethioate |
InChI |
InChI=1S/C5H7F3OS/c1-2-3-10-4(9)5(6,7)8/h2-3H2,1H3 |
InChI Key |
OFNLUEYJJHSGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Propyl trifluoroethanethioate can be synthesized through several methods. One common approach involves the reaction of propyl mercaptan with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: S-Propyl trifluoroethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-Propyl trifluoroethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which S-Propyl trifluoroethanethioate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The sulfur atom in the thioester linkage can form bonds with other molecules, facilitating the formation of new compounds.
Comparison with Similar Compounds
Ethyl Trifluoroacetate
Structural Differences : Ethyl trifluoroacetate (C₄H₅F₃O₂) replaces the propylthio group with an ethoxy group, making it an ester rather than a thioester.
Properties :
- Boiling Point: 78°C
- Solubility: 4g/l in water
- Applications: Widely used as a solvent and intermediate in organic synthesis due to its stability and reactivity with nucleophiles.
Key Contrast : The absence of sulfur reduces its nucleophilic reactivity compared to S-propyl trifluoroethanethioate. Fluorination enhances both volatility and electron-withdrawing effects, influencing reaction kinetics .
S-Propyl Thioacetate
Structural Differences : S-Propyl thioacetate (C₅H₁₀OS) lacks the trifluoromethyl group, featuring a simple acetyl moiety.
Properties :
- Molecular Formula: C₅H₁₀OS
- Applications: Primarily used as a flavoring agent (FEMA 3385) due to its low molecular weight and volatility . Key Contrast: The trifluoro substitution in this compound increases its electron-deficient character, making it more reactive toward nucleophilic attack compared to non-fluorinated thioesters.
S-Propyl Carbamothioates (Pesticides)
Structural Differences: Compounds like S-propyl dipropylcarbamothioate (vernolate, CAS 1929-77-7) feature a carbamothioate (R₂NCOS-) group instead of a thioester. Properties:
- Applications: Used as pre-emergent herbicides (e.g., vernolate, pebulate) due to their soil mobility and inhibitory effects on weed germination . Key Contrast: The carbamothioate group confers herbicidal activity, whereas this compound’s reactivity may suit it for different applications, such as fluorinated building blocks in drug synthesis.
Data Table: Comparative Analysis
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